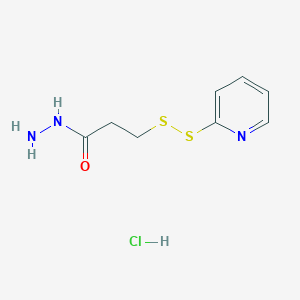

3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl

CAS No.: 178558-20-8

Cat. No.: VC13605043

Molecular Formula: C8H12ClN3OS2

Molecular Weight: 265.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178558-20-8 |

|---|---|

| Molecular Formula | C8H12ClN3OS2 |

| Molecular Weight | 265.8 g/mol |

| IUPAC Name | 3-(pyridin-2-yldisulfanyl)propanehydrazide;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H |

| Standard InChI Key | GOSPDFWCLKBTTN-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl |

| Canonical SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl |

Introduction

Chemical Identification and Nomenclature

Systematic and Common Names

The compound is systematically named 3-(pyridin-2-yldisulfanyl)propanehydrazide hydrochloride, reflecting its pyridyl disulfide moiety, propane backbone, hydrazide functional group, and hydrochloride counterion . Common synonyms include:

| Synonym | Source |

|---|---|

| 3-(2-Pyridyldithio)propanoic acid hydrazide HCl | PubChem |

| PDPH Crosslinker | PubChem |

| Propanoic acid, 3-(2-pyridinyldithio)-, hydrazide, monohydrochloride | DrugFuture |

Identifiers and Registrations

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 178558-20-8 | PubChem , DrugFuture |

| UNII | X6GGQ96EAS | PubChem |

| InChIKey | GOSPDFWCLKBTTN-UHFFFAOYSA-N | PubChem , DrugFuture |

| SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl | PubChem |

The hydrochloride salt (CID 87276894) derives from its parent hydrazide (CID 130785), with the addition of HCl enhancing solubility and stability .

Structural Characteristics

Molecular Geometry

The compound features:

-

A pyridin-2-yl disulfide group (–S–S– linked to pyridine’s C2 position).

-

A propanehydrazide backbone (–CH2–CH2–CH2–NH–NH2).

-

A hydrochloride counterion neutralizing the hydrazide’s basic nitrogen .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₂ClN₃OS₂ | PubChem |

| Heavy atom count | 15 | PubChem |

| Rotatable bonds | 5 | PubChem |

| Topological polar surface area | 119 Ų | PubChem |

3D Conformation

The disulfide bond (–S–S–) adopts a dihedral angle near 90°, while the hydrazide group (–NH–NH₂) participates in hydrogen bonding. The pyridine ring’s planarity facilitates π-π stacking in solid-state configurations .

Physicochemical Properties

Stability and Reactivity

-

Disulfide bond: Undergoes reversible reduction to thiols (–SH), enabling applications in redox-responsive systems .

-

Hydrazide group: Reacts with carbonyls (e.g., ketones, aldehydes) to form hydrazones, useful in bioconjugation .

-

Hydrochloride salt: Enhances aqueous solubility (estimated >10 mg/mL) and shelf-life compared to the free base .

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 265.8 g/mol | PubChem |

| Hydrogen bond donors | 3 | PubChem |

| Hydrogen bond acceptors | 5 | PubChem |

| LogP (octanol-water) | 1.2 (estimated) | PubChem |

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the parent compound (CID 130785) is synthesized via:

-

Disulfide formation: Reacting 2-mercaptopyridine with 3-chloropropanehydrazide under oxidative conditions.

-

Salt formation: Treating the free base with HCl to yield the hydrochloride .

Purification and Quality Control

-

Chromatography: Reverse-phase HPLC ensures >95% purity.

-

Spectroscopic validation: NMR (¹H, ¹³C) and MS confirm structure .

Applications and Research Findings

Bioconjugation and Crosslinking

The compound’s disulfide and hydrazide groups enable:

-

Protein crosslinking: Reversible disulfide bonds stabilize antibody-drug conjugates (ADCs) while allowing intracellular release .

-

Surface functionalization: Immobilizes enzymes on gold nanoparticles via thiol-disulfide exchange .

Drug Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume